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Compound of Interest

Compound Name: Digallic Acid

Cat. No.: B1670570 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic effects of digallic acid on cancer

cells versus normal cells. While direct comparative data for digallic acid is limited, this

document synthesizes available findings and supplements them with data from its well-studied

precursor, gallic acid, to provide a comprehensive perspective on its potential as a selective

anticancer agent.

Executive Summary
Digallic acid, a polyphenol found in various plants, has demonstrated cytotoxic effects against

cancer cells. One study identified a half-maximal inhibitory concentration (IC50) of 8.5 µg/mL

for digallic acid in human lymphoblastoid TK6 cancer cells[1]. While direct IC50 values for

digallic acid in normal cell lines are not readily available in the reviewed literature, studies on

the closely related compound, gallic acid, consistently show a selective cytotoxic effect on

cancerous cells with significantly less impact on normal cells. For instance, gallic acid has been

shown to be cytotoxic to various cancer cell lines while exhibiting no or low toxicity to normal

human lymphocytes, hepatocytes, and human umbilical vein endothelial cells (HUVECs)[1][2]

[3][4]. This suggests a therapeutic window for gallic acid and potentially for digallic acid,

warranting further investigation.
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The following tables summarize the available quantitative data on the cytotoxicity of digallic
acid and the comparative data for gallic acid.

Table 1: Cytotoxicity of Digallic Acid on a Cancer Cell Line

Compound Cell Line Cell Type IC50 Value Citation

Digallic Acid TK6
Human

Lymphoblastoid
8.5 µg/mL [1]

Table 2: Comparative Cytotoxicity of Gallic Acid on Cancer and Normal Cell Lines
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Compound Cell Line Cell Type IC50 Value Citation

Gallic Acid HeLa
Human Cervical

Cancer

~15 µg/mL (at

24h)
[2]

Gallic Acid HTB-35
Human Cervical

Cancer

~15 µg/mL (at

24h)
[2]

Gallic Acid HUVEC

Normal Human

Umbilical Vein

Endothelial Cells

Significantly less

cytotoxic than on

HeLa and HTB-

35 cells

[2]

Gallic Acid MDA-MB-231
Human Breast

Cancer

43.86 µg/mL (at

48h)
[5]

Gallic Acid WRL68
Normal Human

Liver Cells

73.8 µg/mL (at

48h)
[5]

Gallic Acid HSC-2

Human Oral

Squamous

Carcinoma

80 µM (at 24h) [6]

Gallic Acid HF-1
Normal Human

Fibroblasts
175 µM (at 24h) [6]

Gallic Acid HCT15
Human Colon

Cancer
Cytotoxic [3]

Gallic Acid
Normal Human

Lymphocytes

Normal Human

Lymphocytes
No toxic effect [3]

Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for

assessing cytotoxicity.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium
bromide) Assay
This colorimetric assay is a standard method for assessing cell viability.
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Cell Seeding: Cells are seeded in a 96-well plate at a specific density (e.g., 1 x 10^4

cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

Compound Treatment: The culture medium is replaced with fresh medium containing various

concentrations of digallic acid or the vehicle control. The cells are then incubated for a

specified period (e.g., 24, 48, or 72 hours).

MTT Addition: After the incubation period, MTT solution (e.g., 0.5 mg/mL in phosphate-

buffered saline) is added to each well, and the plate is incubated for an additional 2-4 hours

at 37°C. During this time, viable cells with active mitochondrial dehydrogenases convert the

yellow MTT to purple formazan crystals.

Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl

sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

Absorbance Measurement: The absorbance of the purple solution is measured using a

microplate reader at a wavelength of approximately 570 nm.

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated

control cells. The IC50 value is determined by plotting the percentage of viability against the

concentration of the compound.

SRB (Sulphorhodamine B) Assay
This assay is based on the ability of the SRB dye to bind to protein components of cells.

Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in a 96-well plate

and treated with the test compound for a defined period.

Cell Fixation: After treatment, the cells are fixed by gently adding cold trichloroacetic acid

(TCA) to each well and incubating for 1 hour at 4°C.

Washing: The plates are washed with water to remove the TCA and then air-dried.

SRB Staining: A solution of SRB in acetic acid is added to each well, and the plate is

incubated at room temperature for 30 minutes.
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Washing: Unbound SRB is removed by washing with 1% acetic acid. The plates are then air-

dried.

Dye Solubilization: The bound SRB is solubilized with a Tris-base solution.

Absorbance Measurement: The absorbance is measured at a wavelength of approximately

510 nm.

Data Analysis: The IC50 value is calculated from the dose-response curve.

Signaling Pathways and Mechanisms of Action
The cytotoxic effect of digallic acid and gallic acid in cancer cells is primarily attributed to the

induction of apoptosis (programmed cell death).

Experimental Workflow for Cytotoxicity and Apoptosis
Analysis
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Caption: Experimental workflow for assessing the comparative cytotoxicity of digallic acid.

Proposed Signaling Pathway for Digallic Acid-Induced
Apoptosis
Based on studies of digallic acid and its analogue gallic acid, the following signaling pathway

is proposed for its pro-apoptotic effects in cancer cells.
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Caption: Proposed signaling pathway for digallic acid-induced apoptosis in cancer cells.
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The pro-apoptotic mechanism of digallic acid in TK6 cells has been shown to involve the

activation of the extrinsic apoptosis pathway through caspase-8, which in turn activates the

executioner caspase-3[1]. Studies on gallic acid further support a mechanism involving the

generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction. This

triggers the intrinsic apoptotic pathway through the upregulation of pro-apoptotic proteins like

Bax and downregulation of anti-apoptotic proteins like Bcl-2, leading to the activation of

caspase-9 and subsequently caspase-3. The activation of caspase-3 results in the cleavage of

key cellular substrates, such as poly (ADP-ribose) polymerase (PARP), and ultimately leads to

DNA fragmentation and apoptotic cell death.

Conclusion
The available evidence suggests that digallic acid is a cytotoxic agent against cancer cells.

While direct comparative studies on normal cells are lacking, the extensive research on its

parent compound, gallic acid, strongly indicates a selective action against malignant cells. This

selectivity is a highly desirable characteristic for any potential anticancer therapeutic. The

mechanism of action appears to be centered on the induction of apoptosis through both

intrinsic and extrinsic pathways. Further research is warranted to establish a comprehensive

comparative cytotoxicity profile of digallic acid across a broader range of cancer and normal

cell lines to fully elucidate its therapeutic potential.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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